
2,2-Dimethyl-1-(3-methylpyridin-2-yl)propan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound 2,2-Dimethyl-1-(3-methylpyridin-2-yl)propan-1-amine is a chemical structure that is part of a broader class of compounds known for their potential applications in pharmaceutical, medicinal, agricultural, and drug sciences. These compounds often contain heteroacyclic and heterocyclic elements, which are known to influence drug absorption, transmission, and effects, thereby establishing their significance in various chemical and pharmaceutical contexts .
Synthesis Analysis
A novel synthesis approach for compounds related to 2,2-Dimethyl-1-(3-methylpyridin-2-yl)propan-1-amine has been reported, where the interaction of 3-(4-chlorophenyl)-N,N-dimethyl-3-pyridin-2-yl-propan-1-amine with various thioureas in an isopropanol medium leads to the formation of 3-(4-substitutedthiocarbamidophenyl)-N,N-dimethyl-3-pyridin-2-yl-propan-1-amine. The structural identification of these newly synthesized compounds is confirmed through chemical characterization and spectral data .
Molecular Structure Analysis
The molecular structure and conformation of related compounds have been extensively studied through X-ray diffraction analysis. For instance, the crystal structures of 2-amino-N-(dimethylphenoxyethyl)propan-1-ol derivatives have been reported, revealing details about the conformation of the amine fragments and the crystal packing dominated by hydrogen-bonded chains or rings, depending on the specific compound .
Chemical Reactions Analysis
The reactivity of similar compounds has been explored, with 3-dimethylamino-1-(thiophen-2-yl)propan-1-one hydrochloride being used as a starting material for various alkylation and ring closure reactions. These reactions have led to the generation of a diverse library of compounds, including dithiocarbamates, thioethers, and various N-alkylated and C-alkylated products. Ring closure reactions have yielded a range of heterocyclic compounds, demonstrating the versatility and reactivity of the dimethylamino moiety in these types of chemical structures .
Physical and Chemical Properties Analysis
While the specific physical and chemical properties of 2,2-Dimethyl-1-(3-methylpyridin-2-yl)propan-1-amine are not detailed in the provided papers, the studies of related compounds suggest that these properties are influenced by the molecular conformation and the presence of specific functional groups. For example, the resistance to methylation observed in 3,3'-N,N'-bis(amino)-2,2'-bipyridine due to intramolecular hydrogen bonding indicates that similar structural features in 2,2-Dimethyl-1-(3-methylpyridin-2-yl)propan-1-amine could also affect its reactivity and interactions .
Applications De Recherche Scientifique
Structural Characterization and Chemical Synthesis
2,2-Dimethyl-1-(3-methylpyridin-2-yl)propan-1-amine and its derivatives have been studied for their structural characteristics and potential in chemical synthesis. For example, research has explored the structural characterization of polymorphs and derived 2-aminothiazoles, providing insights into intermolecular hydrogen bonding patterns and crystal structures. These findings demonstrate the compound's utility in the study of molecular interactions and crystal engineering (Böck et al., 2020).
Coordination Chemistry and Metal Complex Formation
The compound has been applied in coordination chemistry, where it serves as a ligand in the formation of chromium methyl complexes through reductive alkylation and oxidative addition. This underscores its role in the synthesis of organometallic complexes with potential applications in catalysis and material science (Noor et al., 2015).
Hydrogen Bonding and Solvation Studies
Hydration and solvation studies have utilized 2,2-Dimethyl-1-(3-methylpyridin-2-yl)propan-1-amine to investigate the effects of solute-induced changes in water structure. These studies provide valuable information on the interactions between water and organic molecules, with implications for understanding solvation phenomena and designing better solvents (Kiełek & Marczak, 2010).
Antimicrobial Activity
Research into novel bioactive molecules has led to the synthesis of derivatives of 2,2-Dimethyl-1-(3-methylpyridin-2-yl)propan-1-amine, which have been screened for antimicrobial properties. This highlights the compound's potential as a precursor in the development of new antimicrobial agents, contributing to the field of medicinal chemistry (Desai et al., 2012).
Catalytic Applications
The compound has found use in catalysis, particularly in the synthesis of nitrogen ylides from tertiary amines and α-diazo ketones. These studies have implications for synthetic chemistry, providing efficient pathways for the generation of valuable intermediates and products (Zotto et al., 2000).
Safety and Hazards
The safety information for “2,2-Dimethyl-1-(3-methylpyridin-2-yl)propan-1-amine” indicates that it may cause skin irritation and serious eye irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing hands and other exposed areas thoroughly after handling .
Propriétés
IUPAC Name |
2,2-dimethyl-1-(3-methylpyridin-2-yl)propan-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2/c1-8-6-5-7-13-9(8)10(12)11(2,3)4/h5-7,10H,12H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYCWWTRKRRLKER-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)C(C(C)(C)C)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2-Dimethyl-1-(3-methylpyridin-2-yl)propan-1-amine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-tert-butyl-2-[6-[[4-(4-fluorophenyl)piperazin-1-yl]methyl]-4-oxopyran-3-yl]oxyacetamide](/img/structure/B2552728.png)
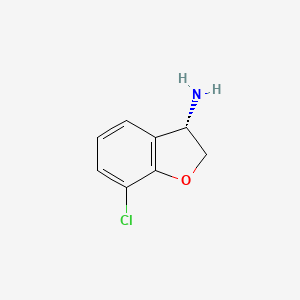
![1H-Pyrazolo[4,3-c]pyridine](/img/structure/B2552730.png)

![1-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)-5-[(4-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}anilino)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B2552732.png)

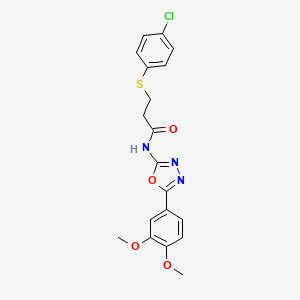

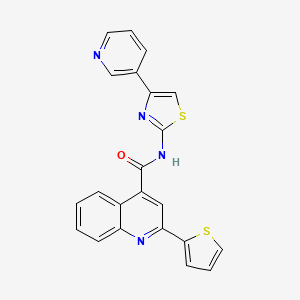


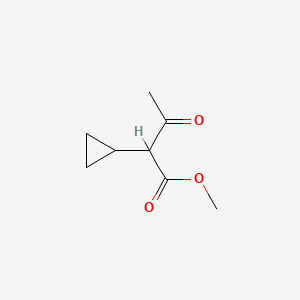
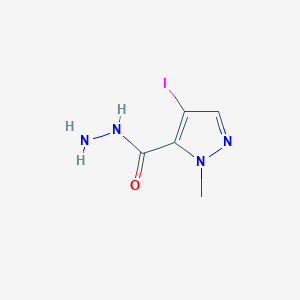
![1-[(2-fluorophenyl)methoxy]-N-(3-methoxyphenyl)-2-oxopyridine-3-carboxamide](/img/structure/B2552750.png)